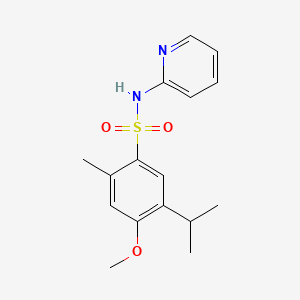

5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11(2)13-10-15(12(3)9-14(13)21-4)22(19,20)18-16-7-5-6-8-17-16/h5-11H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYXSSDNUVVIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the various substituents on the benzene ring. One common method involves the following steps:

Formation of the Sulfonamide Bond: This can be achieved by reacting a suitable sulfonyl chloride with an amine. For example, benzenesulfonyl chloride can be reacted with 2-aminopyridine under basic conditions to form the sulfonamide bond.

Introduction of Substituents: The isopropyl, methoxy, and methyl groups can be introduced through various electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the isopropyl group, while methoxylation and methylation can be achieved using appropriate reagents such as methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3), Sulfonating agents (SO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is its antimicrobial properties. Research indicates that compounds with benzenesulfonamide structures exhibit significant antibacterial and antifungal activities. For instance, a study on similar sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties .

Pharmaceutical Development

The compound is being explored for its potential use in drug formulations targeting bacterial infections. Its structural similarity to existing sulfonamide antibiotics positions it as a candidate for further development. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Material Science

Polymer Chemistry

In the field of material science, 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide can be utilized in the synthesis of advanced polymers. The compound's sulfonamide group can act as a functional moiety for creating polymeric materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating sulfonamide groups into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Nanomaterials

The compound's unique chemical structure makes it suitable for the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited in creating nanocomposites with specific electronic or optical properties. Such materials have potential applications in sensors, catalysis, and drug delivery systems .

Environmental Applications

Pollution Control

5-Isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide may also find applications in environmental science, particularly in pollution control. Its ability to interact with various pollutants suggests that it could be used in remediation processes to remove contaminants from water sources. Studies have indicated that sulfonamide compounds can effectively adsorb heavy metals and organic pollutants, making them viable candidates for environmental cleanup technologies .

Toxicity Assessments

Furthermore, the compound's safety profile is essential for its application in both medicinal and environmental contexts. Toxicological studies are crucial to evaluate the potential risks associated with its use, particularly regarding its effects on human health and ecosystems. Regulatory bodies often require comprehensive toxicity assessments before approving new compounds for widespread use .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzenesulfonamides revealed that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications similar to those found in 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide were linked to enhanced potency against these pathogens .

Case Study 2: Polymer Development

Research on polymer composites incorporating sulfonamide groups demonstrated improved mechanical strength and thermal stability compared to conventional polymers. This advancement suggests that 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide could play a significant role in the development of next-generation materials for industrial applications .

Case Study 3: Environmental Remediation

A field study assessed the effectiveness of sulfonamide-based compounds in removing heavy metals from contaminated water sources. Results indicated a significant reduction in metal concentrations, supporting the potential use of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide in environmental cleanup efforts .

Wirkmechanismus

The mechanism of action of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s aromatic structure allows it to interact with various receptors and proteins, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Key Observations:

Substituent Position : The target compound’s 4-methoxy group contrasts with Analog 1’s 2-methoxy , altering electronic effects on the benzene ring.

N-Substituents: The 2-pyridinyl group in the target vs.

Complexity : Analog 2’s pyrrole-pyridine scaffold and ester groups result in higher molecular weight (>480 g/mol) compared to the target’s simpler structure (359 g/mol), likely affecting bioavailability.

Physicochemical Properties

- Lipophilicity : The target’s isopropyl and methyl groups increase logP compared to Analog 3’s bromo and piperidinyl substituents, which may enhance membrane permeability.

- Solubility : Analog 1’s morpholine group improves water solubility relative to the target’s pyridinyl group.

Biologische Aktivität

5-Isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₁H₁₅N₁O₂S

- SMILES Notation : CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C(C)C)OC

- InChI Key : DIDRZYFYDMMUJT-UHFFFAOYSA-N

This sulfonamide structure is notable for its potential interactions with various biological targets, primarily due to the presence of the sulfonamide group and the aromatic rings that facilitate binding to proteins.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, compounds containing sulfonamide moieties have been shown to selectively inhibit certain kinases involved in cancer cell proliferation.

-

Inhibition of FLT3 Kinase :

- A related study demonstrated that compounds with similar sulfonamide structures effectively inhibited FLT3 kinase, which is crucial in acute myeloid leukemia (AML). The IC₅₀ values for these inhibitors were reported as low as 0.072 μM, indicating potent activity against cancer cell lines harboring FLT3 mutations .

- Mechanism of Action :

Enzyme Inhibition

5-Isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide's structure suggests potential inhibitory effects on various enzymes:

- Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) :

In Vitro Studies

Research has focused on the synthesis and evaluation of various analogs of this compound:

- MTT Assay Results :

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on sulfonamide derivatives:

| Compound | Structure | IC₅₀ (μM) | Target |

|---|---|---|---|

| Compound A | Sulfonamide | 0.072 | FLT3 Kinase |

| Compound B | Dihydropyridine | 0.49 | h-TNAP |

| Compound C | Indirubin derivative | 0.04 | CDK2 |

These findings underscore the importance of specific structural features in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide?

- Methodological Answer : Multi-step synthesis involving sulfonylation of the pyridine derivative followed by functional group protection/deprotection. Key steps include:

- Sulfonamide coupling : Reacting 2-aminopyridine with a substituted benzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Crystallization : Optimize solvent systems (e.g., methanol/water) for single-crystal growth to validate structure .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve methoxy (δ 3.8–4.0 ppm) and pyridinyl proton signals. 2D NMR (COSY, HSQC) for connectivity confirmation .

- X-ray crystallography : Determine crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mo Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to simulate NMR shifts (B3LYP/6-31G* level). Compare with experimental data to identify conformational flexibility or solvent effects .

- Dynamic NMR : Perform variable-temperature studies to detect hindered rotation in sulfonamide/pyridinyl groups .

- Cross-validation : Correlate crystallographic bond angles/distances with computational geometry optimizations .

Q. What experimental strategies assess thermodynamic stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles (heating rate: 10°C/min, N₂ atmosphere). Thermogravimetric analysis (TGA) for weight loss patterns .

- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC and identify byproducts using LC-MS .

Q. How to design experiments evaluating structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-2). Prioritize substituent modifications (e.g., isopropyl vs. tert-butyl) based on steric/electronic maps .

- Enzyme inhibition assays : Test IC₅₀ values using fluorescence-based assays (e.g., COX-2 inhibition). Include positive controls (e.g., celecoxib) and validate via dose-response curves .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solubility parameter screening : Use Hansen solubility parameters (δD, δP, δH) to rank solvents (e.g., DMSO > ethanol > hexane). Validate via gravimetric analysis (saturation concentration at 25°C) .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO/water) to identify co-solvency effects .

Methodological Frameworks

Q. How to align experimental design with theoretical models in sulfonamide research?

- Methodological Answer :

- Conceptual frameworks : Link synthesis to Hammett σ values (for substituent effects) or Hirshfeld surface analysis (for crystal engineering) .

- Hypothesis-driven workflows : For example, test whether electron-donating groups (e.g., methoxy) enhance sulfonamide hydrogen-bonding capacity in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.